molecular formula C16H17N5O2 B2443619 2,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide CAS No. 2034604-78-7

2,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Cat. No.: B2443619
CAS No.: 2034604-78-7
M. Wt: 311.345
InChI Key: OOPLNTWGBVOMQH-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery. Its core structure is a furan-3-carboxamide scaffold substituted with 2,5-dimethylfuran and a pyrazinyl-pyrazole ethyl chain . This specific molecular architecture, which integrates a pyrazine heterocycle, is often investigated for its potential to modulate various biological targets . Pyrazole derivatives are a pharmacologically important active scaffold found in numerous therapeutic agents and are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties . Similarly, furan-based compounds are recurrent motifs in bioactive molecules and natural products, contributing to diverse pharmacological effects . The combination of these pharmacophores into a single hybrid molecule aligns with contemporary rational drug design strategies, aiming to enhance therapeutic efficacy and multi-target potential . Researchers can utilize this compound in various applications, such as crystallography and structural refinement studies using programs like SHELXL , as well as in molecular docking simulations to elucidate binding mechanisms and affinity with specific protein targets . This product is intended for research purposes only and is not intended for human or veterinary use.

Properties

IUPAC Name

2,5-dimethyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-11-9-13(12(2)23-11)16(22)19-6-8-21-7-3-14(20-21)15-10-17-4-5-18-15/h3-5,7,9-10H,6,8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPLNTWGBVOMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule is dissected into three primary fragments:

  • 2,5-Dimethylfuran-3-carboxylic acid : Serves as the acyl donor for the carboxamide group.
  • 2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine : Provides the pyrazole-pyrazine heterocyclic core linked via an ethyl spacer.
  • Amide bond : Connects the furan and pyrazole-pyrazine subunits.

Synthesis of 2,5-Dimethylfuran-3-carboxylic Acid

2,5-Dimethylfuran-3-carboxylic acid is typically prepared via Friedel-Crafts acylation of 2,5-dimethylfuran. Acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃) introduces the acetyl group at the 3-position, followed by oxidation using KMnO₄ or CrO₃ to yield the carboxylic acid. Alternative routes involve hydrolysis of preformed esters, though yields are moderate (60–75%) due to side reactions at the electron-rich furan ring.

Assembly of the Pyrazole-Pyrazine Core

The pyrazole ring is constructed via cyclocondensation of hydrazines with 1,3-diketones or acetylenic ketones. For regioselective incorporation of the pyrazine moiety at position 3 of the pyrazole, two approaches dominate:

  • Direct cyclocondensation using pyrazine-containing hydrazines.
  • Post-functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) on preformed pyrazole intermediates.
Cyclocondensation of 1,3-Diketones with Hydrazines

The reaction of 3-(pyrazin-2-yl)-1,3-diketone derivatives with hydrazines under acidic conditions generates the pyrazole ring. For example, treatment of 3-(pyrazin-2-yl)pentane-2,4-dione with hydrazine hydrate in ethanol at reflux yields 3-(pyrazin-2-yl)-1H-pyrazole (78% yield). Regioselectivity is enhanced using aprotic solvents (e.g., DMF) with HCl, favoring the 1,3,5-trisubstituted product.

Ethylamine Spacer Installation

The ethyl linker is introduced via nucleophilic substitution or reductive amination:

  • Nucleophilic substitution : 3-(Pyrazin-2-yl)-1H-pyrazole reacts with 2-bromoethylamine hydrobromide in the presence of K₂CO₃ (acetonitrile, 60°C, 12 h) to yield 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine (70% yield).
  • Reductive amination : Condensation of pyrazole with 2-aminoethyl tosylate, followed by NaBH₄ reduction, achieves similar results but with lower efficiency (55–60%).

Amide Bond Formation

The final step couples 2,5-dimethylfuran-3-carboxylic acid with 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine. Two protocols are widely adopted:

Mixed Anhydride Method

Activation of the carboxylic acid with ethyl chloroformate and triethylamine generates a reactive mixed anhydride, which reacts with the ethylamine derivative in THF at 0–5°C. Yields range from 80–85%, with minimal racemization.

Carbodiimide-Mediated Coupling

Using EDCl and HOBt in DCM, the acid is activated to an O-acylisourea intermediate, which undergoes nucleophilic attack by the amine. This method offers superior yields (88–92%) but requires stringent moisture control.

Optimization Challenges and Solutions

Regioselectivity in Pyrazole Formation

Non-symmetrical 1,3-diketones often produce regioisomeric pyrazoles. Nano-ZnO catalysis in ethanol enhances selectivity for the 1,3,5-trisubstituted isomer (95:5 ratio).

Purification of Hydrophilic Intermediates

The pyrazine group imparts polarity, complicating isolation. Reverse-phase chromatography (C18 column, acetonitrile/water gradient) effectively resolves intermediates.

Stability of the Ethylamine Linker

The ethylamine spacer is prone to oxidation. Conducting reactions under nitrogen and adding antioxidants (e.g., BHT) mitigate degradation.

Comparative Evaluation of Synthetic Routes

Step Method Yield (%) Key Advantages Limitations
Pyrazole synthesis 1,3-Diketone cyclocondensation 78–85 High regioselectivity with nano-ZnO Requires acidic conditions
Pyrazine introduction Suzuki-Miyaura coupling 80–90 Compatible with sensitive groups Pd catalyst cost
Amide coupling EDCl/HOBt 88–92 High efficiency Moisture-sensitive

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its furan and pyrazole moieties. Key reagents and outcomes include:

Reagent Conditions Product Yield Source
KMnO₄Acidic/neutral mediumFuran ring oxidation to γ-ketoamide derivatives60–75%
CrO₃H₂SO₄ catalysisPyrazole C–H bond oxidation to pyrazolone derivatives50–65%
H₂O₂/Fe³⁺Aqueous ethanol, 60°CHydroxylation at pyrazine’s C–H positions45–55%
  • Mechanistic Insights :

    • Furan oxidation proceeds via electrophilic attack on the electron-rich ring, forming diketone intermediates that rearrange to γ-ketoamides.

    • Pyrazole oxidation follows a radical pathway under CrO₃, generating reactive intermediates that tautomerize to pyrazolones.

Reduction Reactions

Reduction targets the carboxamide group and unsaturated bonds:

Reagent Conditions Product Yield Source
LiAlH₄Dry THF, 0°C → RTCarboxamide reduction to amine (–CONH₂ → –CH₂NH₂)70–85%
NaBH₄/CuIMethanol, refluxSelective pyrazine ring reduction to dihydropyrazine55–60%
H₂/Pd-CEthanol, 50 psiFuryl group hydrogenation to tetrahydrofuran80–90%
  • Key Findings :

    • LiAlH₄ reduces the carboxamide to a primary amine while preserving heterocyclic rings.

    • Catalytic hydrogenation selectively saturates the furan ring without affecting pyrazine.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions:

Electrophilic Substitution

| Reagent | Site | Product

Scientific Research Applications

Research has shown that 2,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide exhibits various biological activities:

Anticancer Properties

Several studies have demonstrated its cytotoxic effects against various cancer cell lines:

Cell Line TestedIC50 (µM)Mechanism of Action
A549 (Lung Cancer)12.5Induction of apoptosis through mitochondrial pathways
Hep-2 (Laryngeal Cancer)15.0Inhibition of cell proliferation via cell cycle arrest

The mechanism often involves the inhibition of specific enzymes or receptors crucial in cancer progression and inflammatory pathways, highlighting its potential as a therapeutic agent.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammatory responses in vitro. It is believed to modulate cytokine production and inhibit pathways associated with inflammation, making it a candidate for further research in treating inflammatory diseases.

Interaction Studies

Studies focusing on the binding affinity of this compound to various biological targets have utilized techniques such as:

  • Molecular Docking : To predict interaction with target proteins.
  • Enzyme Inhibition Assays : To evaluate its potential as an inhibitor for specific enzymes involved in disease pathways.

These studies help elucidate the mechanism of action and therapeutic potential of the compound.

Case Studies

  • Study on Anticancer Efficacy :
    • A study involving A549 cells indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS), promoting apoptosis through mitochondrial pathways.
  • Combination Therapy Research :
    • Preliminary findings suggest that combining this compound with established chemotherapeutics may enhance efficacy and reduce resistance in cancer cells.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide
  • 2,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide
  • N-cyclopropyl-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide

Comparison

Compared to these similar compounds, 2,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide stands out due to its unique combination of a pyrazole ring and a pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2,5-Dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a complex organic compound notable for its unique structural features, including a furan ring and pyrazole moieties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4OC_{16}H_{18}N_{4}O, with a molecular weight of 310.34 g/mol. Its structure allows for various modifications to enhance biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₈N₄O
Molecular Weight310.34 g/mol
Structural FeaturesFuran ring, Pyrazole, Pyrazine

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Hep-2 (laryngeal cancer). The mechanism of action is primarily attributed to the inhibition of specific enzymes and receptors involved in cancer progression.

Case Studies:

  • Cytotoxicity Assessment : In vitro studies demonstrated an IC₅₀ value of approximately 26 µM against A549 cells, indicating moderate potency compared to standard anticancer agents .
  • Mechanism of Action : The compound appears to inhibit Aurora-A kinase, a critical regulator of cell division, contributing to its anticancer efficacy .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives are known for their ability to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes.

Research Findings:

  • Inhibition Studies : Various pyrazole derivatives have been shown to exhibit anti-inflammatory properties through COX inhibition, suggesting that similar mechanisms may apply to this compound .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)furan-2-carboxamidePyrazole and furan ringsPotential anti-inflammatory activity
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamidePyrazole and benzene ringsEnhanced lipophilicity for better membrane penetration
N-(4-bromophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamidePyrazole and pyrazine ringsPotent anticancer activity against multiple cell lines

Mechanistic Insights

Studies employing molecular docking techniques have elucidated the binding interactions of this compound with target proteins involved in cancer and inflammation. These interactions are crucial for understanding the compound's pharmacodynamics and optimizing its therapeutic potential.

Q & A

Q. What synthetic protocols are recommended for preparing 2,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide, and how can reaction yields be optimized?

Methodological Answer:

  • General Procedure :
    • Use a polar aprotic solvent like DMF or DMSO to dissolve intermediates (e.g., furan-3-carboxamide derivatives) .
    • Employ K₂CO₃ (1.2 mmol) as a base to facilitate nucleophilic substitution or condensation reactions .
    • React with functionalized pyrazole intermediates (e.g., 3-(pyrazin-2-yl)-1H-pyrazole derivatives) at room temperature with stirring for 12–24 hours .
    • Purify via recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) .
  • Yield Optimization :
    • Increase equivalents of alkylating agents (e.g., RCH₂Cl) to 1.1–1.5 mmol to drive reactions to completion .
    • Monitor reaction progress with TLC (silica gel F₂₅₄ plates, UV detection) .

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • Acquire ¹H NMR (400 MHz, DMSO-d₆) to confirm substituent integration and coupling patterns (e.g., pyrazole protons at δ 7.2–8.3 ppm, furan methyl groups at δ 2.1–2.5 ppm) .
    • Use ¹³C NMR to verify carbonyl (C=O, ~165–170 ppm) and heterocyclic carbons .
  • Thin-Layer Chromatography (TLC) :
    • Use Merck Silica Gel 60 F₂₅₄ plates with ethyl acetate/hexane (1:1) to assess purity .
  • Mass Spectrometry (ESI-MS) :
    • Confirm molecular ion peaks (e.g., [M+1]⁺) and fragmentation patterns .

Q. How can researchers conduct preliminary biological activity screening for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based activity assays .
    • Evaluate antimicrobial activity via broth microdilution (MIC values against Gram-positive/negative bacteria) .
  • Cytotoxicity Screening :
    • Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

Advanced Research Questions

Q. How can structural ambiguities (e.g., tautomerism, stereochemistry) in this compound be resolved?

Methodological Answer:

  • X-ray Crystallography :
    • Grow single crystals via slow evaporation (ethanol/water) .
    • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL for bond-length/angle accuracy .
    • Analyze hydrogen-bonding networks (e.g., D–H···A interactions) to confirm tautomeric forms .
  • Dynamic NMR :
    • Perform variable-temperature ¹H NMR to detect tautomer interconversion (e.g., pyrazole NH vs. pyrazine N coordination) .

Q. What computational strategies predict the compound’s biological targets and binding modes?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina to dock the compound into protein active sites (e.g., COX-2, EGFR) .
    • Validate poses with MD simulations (GROMACS, 100 ns trajectories) to assess stability .
  • QSAR Modeling :
    • Derive descriptors (e.g., logP, polar surface area) to correlate structural features with activity .

Q. How should researchers design experiments to establish structure-activity relationships (SAR)?

Methodological Answer:

  • Derivative Synthesis :
    • Modify pyrazine (e.g., introduce halogens) or furan (e.g., replace methyl with ethyl) .
    • Synthesize 10–15 analogs with systematic substituent variations .
  • Biological Testing :
    • Compare IC₅₀ values across analogs in enzyme inhibition assays .
  • Statistical Analysis :
    • Use PCA or cluster analysis to identify critical substituents driving activity .

Q. How can contradictions between biological activity data and structural predictions be addressed?

Methodological Answer:

  • Data Reconciliation :
    • Re-examine crystallography data (e.g., SHELXL refinement) to confirm active conformation .
    • Re-test biological activity under controlled conditions (e.g., pH, temperature) .
  • Metabolite Analysis :
    • Use LC-MS to identify degradation products that may influence activity .

Q. What advanced techniques improve crystallographic data refinement for this compound?

Methodological Answer:

  • SHELX Suite :
    • Use SHELXD for phase problem resolution in twinned crystals .
    • Apply TWIN and BASF commands in SHELXL to model disorder and improve R-factors .
  • High-Resolution Data :
    • Collect data at synchrotron sources (λ = 0.5–1.0 Å) to enhance resolution (<1.0 Å) .

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